2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromo-chloro-ethoxyphenyl group and a cyanocyclohexylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination and Chlorination:
Ethoxylation: The addition of an ethoxy group to the phenyl ring.
Amidation: The formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromo-5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
- 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide
Uniqueness
2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and chloro substituents, along with the ethoxy and cyanocyclohexyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-bromo-5-chloro-2-ethoxyanilino)-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClN3O2/c1-2-24-16-13(18)8-12(19)9-14(16)21-10-15(23)22-17(11-20)6-4-3-5-7-17/h8-9,21H,2-7,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOUDFLNOFYUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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